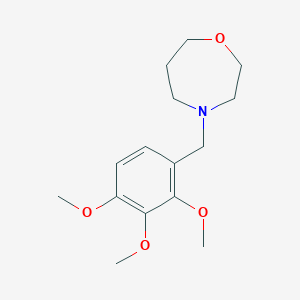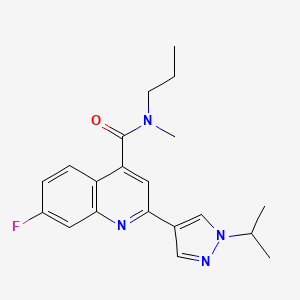![molecular formula C16H19NO3 B4965420 3-(3-hydroxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4965420.png)
3-(3-hydroxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-hydroxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione, commonly known as HT-2, is a chemical compound that belongs to the class of bicyclic azabicyclooctanes. It is a potent and selective inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. HT-2 has been extensively studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Mecanismo De Acción
HT-2 works by binding to the active site of 3-(3-hydroxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
HT-2 has been shown to have several biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory. It can also improve the function of neurons and protect them from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HT-2 in lab experiments is its specificity for 3-(3-hydroxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione. It is a potent and selective inhibitor of 3-(3-hydroxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione, which makes it a valuable tool for studying the role of acetylcholine in the brain. However, one limitation of using HT-2 is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for the study of HT-2. One area of research is the development of more potent and selective inhibitors of 3-(3-hydroxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione. Another area of research is the investigation of the potential use of HT-2 in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the development of new methods for synthesizing HT-2 could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of HT-2 is a complex process that involves several steps. The most commonly used method involves the reaction of 3,4-dihydroxybenzaldehyde with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a catalytic amount of acetic acid. The resulting intermediate is then treated with methyl iodide and sodium hydride to yield the final product, HT-2.
Aplicaciones Científicas De Investigación
HT-2 has been extensively studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders. It has been shown to be a potent and selective inhibitor of 3-(3-hydroxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione, which is responsible for the breakdown of acetylcholine, a key neurotransmitter involved in learning and memory. By inhibiting 3-(3-hydroxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione, HT-2 can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Propiedades
IUPAC Name |
3-(3-hydroxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-15(2)12-7-8-16(15,3)14(20)17(13(12)19)10-5-4-6-11(18)9-10/h4-6,9,12,18H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRPSLUXOITOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)C3=CC(=CC=C3)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4,5-dimethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4965354.png)



![2-methyl-N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4965392.png)

![2-[(4-phenyl-1-phthalazinyl)amino]phenol](/img/structure/B4965402.png)
![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B4965407.png)
![3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4965408.png)
![3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide](/img/structure/B4965422.png)
![ethyl 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4965431.png)
![N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide](/img/structure/B4965438.png)
![ethyl 2-acetyl-3-[(ethoxycarbonyl)amino]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate](/img/structure/B4965446.png)